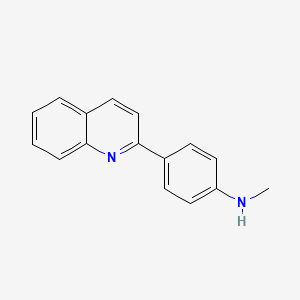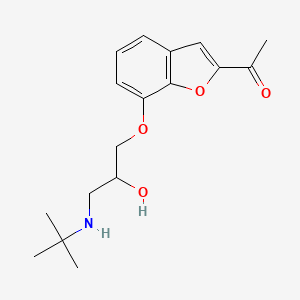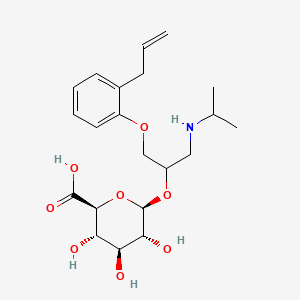
Alprenolol glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alprenolol glucuronide is the glucoronide salt of Aprenolol --- a beta blocker.
Wissenschaftliche Forschungsanwendungen
Alprenolol in Cardiac Arrhythmias
Alprenolol, a beta-receptor blocking agent, has been studied for its use in treating arrhythmias in acute coronary patients. However, it is not recommended for this purpose due to its beta-receptor stimulating effect, which does not sufficiently compensate for the drawbacks of beta-blockade in this drug (Kreus, Salokannel, Isomäki, & Waris, 2009).
Alprenolol's Interaction with HERG Channels
The non-selective beta blocker alprenolol, also a 5-HT receptor antagonist, was found to inhibit cloned cardiac human ether-a-go-go-related gene (HERG) channels. This inhibition is use-dependent and contributes to the prolongation of the QT interval (Lee, Lee, & Choi, 2010).
Alprenolol for Local Drug Delivery
Research has explored the use of alprenolol conjugated to implantable polymer-aescin matrices for localized drug delivery. This approach aims to sustain the release of alprenolol for heart disease treatment while minimizing side effects (Olędzka, Pachowska, Sobczak, Lis-Cieplak, Nałęcz-Jawecki, Zgadzaj, & Kołodziejski, 2015).
Alprenolol's Influence on the Central Nervous System
Studies on alprenolol's influence on the central nervous system in rats show that it mainly decreases endogenous amines in different brain areas and affects behavior when combined with amphetamine (Herman, Kmieciak-Kołada, Drybański, Sokoła, Trzeciak, & Chruściel, 2004).
Alprenolol in Antihypertensive Therapy
Alprenolol has been studied as an antihypertensive agent. It was found to produce significant reductions in both systolic and diastolic blood pressure in a study involving patients with hypertension (Tibblin & Åblad, 2009).
Metabolic Studies on Alprenolol
Alprenolol's metabolism has been observed in liver microsomes, perfused liver, and conscious rats. Its bioavailability after oral administration was found to be low due to rapid metabolism and significant liver "first pass elimination" (Borg, Eklund, Skånberg, & Wallborg, 2009).
Alprenolol's Electrophoretic Behavior
The electrophoretic mobility of alprenolol has been studied in mixed solvent electrolyte systems, providing insights into its physicochemical properties (Jouyban, Khoubnasabjafari, Yeghanli, Grosse, & Clark, 2003).
Eigenschaften
CAS-Nummer |
54587-50-7 |
|---|---|
Produktname |
Alprenolol glucuronide |
Molekularformel |
C21H31NO8 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27)/t14?,16-,17-,18+,19-,21+/m0/s1 |
InChI-Schlüssel |
BALXTVIXZJOBOI-ZURLMRQQSA-N |
Isomerische SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alprenolol glucuronide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



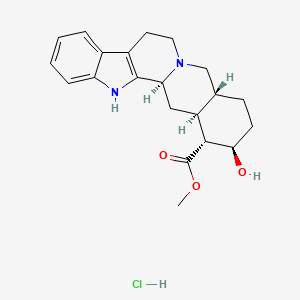
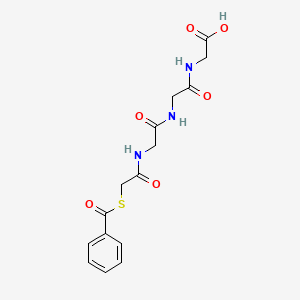
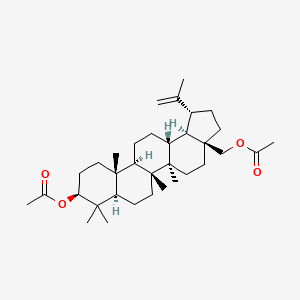
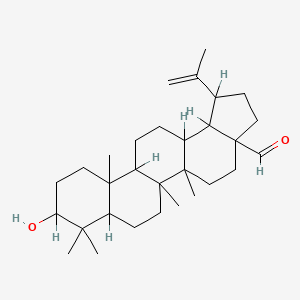
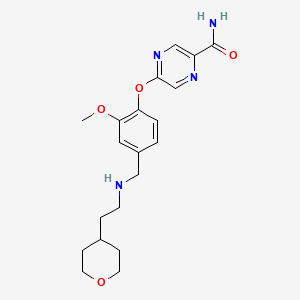
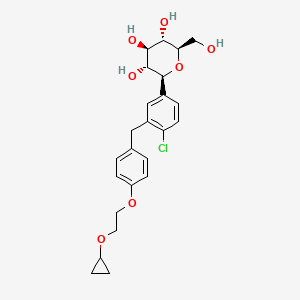
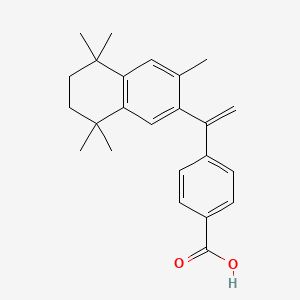
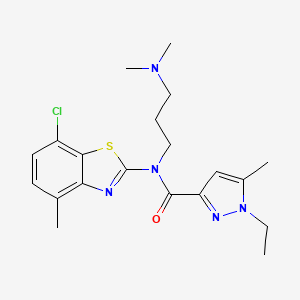
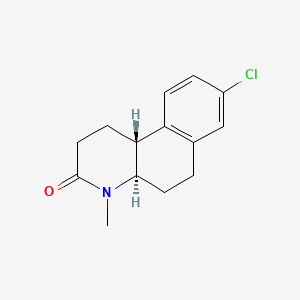
![1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine](/img/structure/B1666934.png)
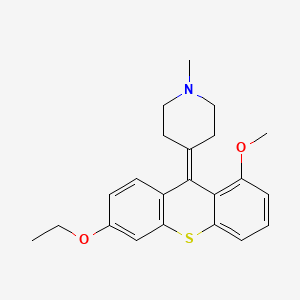
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline;4-methylbenzenesulfonic acid](/img/structure/B1666936.png)
